N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine
Overview
Description
N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine is a complex organic compound that features a phenylalanine backbone with a phenylsulfonyl imino group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine typically involves the reaction of phenylalanine with a phenylsulfonyl imino compound under specific conditions. One common method includes the use of a condensation reaction where phenylalanine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound by maintaining optimal temperatures and reactant concentrations throughout the process.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenylsulfonyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a suitable solvent like acetone or ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl imino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}glycine
- N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}valine
- N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}leucine
Uniqueness
N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylalanine backbone allows for interactions with biological molecules that are not possible with other similar compounds. Additionally, the phenylsulfonyl imino group provides a reactive site for various chemical modifications, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
2-[[benzenesulfonamido(phenyl)methylidene]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-22(26)20(16-17-10-4-1-5-11-17)23-21(18-12-6-2-7-13-18)24-29(27,28)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVOUYZQTUNKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386206 | |
Record name | CBMicro_025929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85271807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5609-75-6 | |
Record name | CBMicro_025929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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